
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chiral compound that features both an amino group and a hydroxyl group attached to an aromatic ring substituted with fluorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluoro-4-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for reductive amination and employing efficient chiral resolution techniques to obtain the desired enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted aromatic derivatives
Applications De Recherche Scientifique
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-2-(4-fluorophenyl)ethanol
- (S)-2-Amino-2-(3-chloro-4-(trifluoromethyl)phenyl)ethanol
- (S)-2-Amino-2-(3-bromo-4-(trifluoromethyl)phenyl)ethanol
Uniqueness
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both fluorine and trifluoromethyl groups on the aromatic ring, which significantly influence its chemical reactivity and biological activity. These substituents enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1213918-01-4 |
|---|---|
Formule moléculaire |
C9H9F4NO |
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
Clé InChI |
RHPCYPZQMMYPPR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CO)N)F)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



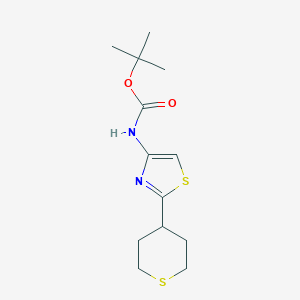

![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)


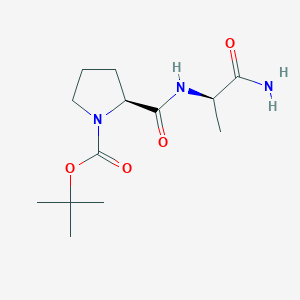
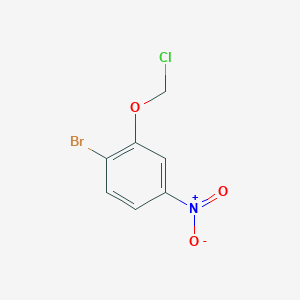
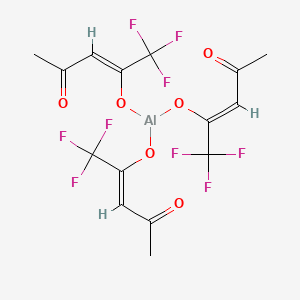
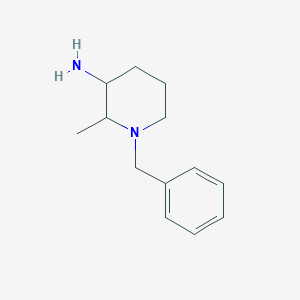
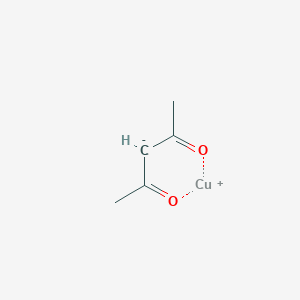
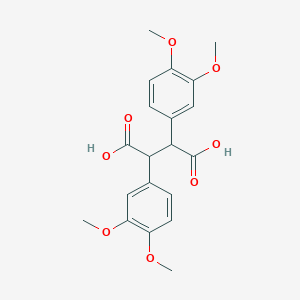
![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

